

What are the properties of 5-lodomethyl-2-methyl-pyrimidine?

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Compound of Interest

Compound Name: 5-lodomethyl-2-methyl-pyrimidine

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Technical Guide: 5-lodomethyl-2-methyl-pyrimidine

Disclaimer: Extensive literature searches did not yield specific experimental data for **5-lodomethyl-2-methyl-pyrimidine**. The following guide has been constructed using information from closely related compounds, including isomers and parent structures. All data presented should be considered predictive and requires experimental validation.

This technical guide provides a comprehensive overview of the predicted properties, potential synthesis, and hypothetical biological significance of **5-lodomethyl-2-methyl-pyrimidine** for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Quantitative data for **5-lodomethyl-2-methyl-pyrimidine** is not readily available. The following table summarizes the known properties of the closely related isomer, 2-lodo-5-methylpyrimidine, to provide an estimation.



Property	Value (for 2-lodo-5- methylpyrimidine)	Reference
Molecular Formula	C ₆ H ₇ IN ₂	Inferred
Molecular Weight	234.04 g/mol	Inferred
Boiling Point	291.3°C at 760 mmHg	[1]
Density	1.926 g/cm ³	[1]
Flash Point	130°C	[1]
Predicted pKa	-0.75 ± 0.22	[1]

Spectroscopic Data (Predicted)

Specific spectroscopic data for **5-lodomethyl-2-methyl-pyrimidine** is not available. The following are predicted key signals based on its structure and data from related pyrimidine compounds.

Technique	Predicted Key Signals
¹ H NMR	- Singlet for the methyl protons (CH ₃) adjacent to the pyrimidine ring Singlet for the iodomethyl protons (-CH ₂ I) Singlets for the aromatic protons on the pyrimidine ring.
¹³ C NMR	- Signal for the methyl carbon Signal for the iodomethyl carbon Signals for the carbons of the pyrimidine ring.
IR Spectroscopy	 Peaks corresponding to C-H stretching of the methyl and aromatic groups. Peaks for C=N and C=C stretching within the pyrimidine ring. A peak for C-I stretching.
Mass Spectrometry	- A molecular ion peak corresponding to the molecular weight of the compound Fragmentation patterns showing the loss of iodine, methyl, and iodomethyl groups.



Synthesis and Experimental Protocols

A definitive, experimentally validated protocol for the synthesis of **5-lodomethyl-2-methyl-pyrimidine** is not published. However, a plausible synthetic route can be inferred from the synthesis of related compounds, such as the conversion of a hydroxymethyl group to an iodomethyl group.

Hypothetical Synthesis of 5-lodomethyl-2-methyl-pyrimidine

This proposed two-step synthesis starts from the commercially available 2-methyl-5-(hydroxymethyl)pyrimidine.

Step 1: Synthesis of 5-(hydroxymethyl)-2-methylpyrimidine (if not commercially available)

A potential starting point is the reduction of a corresponding ester or aldehyde at the 5-position of the 2-methylpyrimidine ring.

Step 2: Iodination of 5-(hydroxymethyl)-2-methylpyrimidine

The conversion of the alcohol to the iodide can be achieved using various iodinating agents. A common method is the Appel reaction.

Experimental Protocol (Appel Reaction):

- Reaction Setup: To a solution of 5-(hydroxymethyl)-2-methylpyrimidine (1 equivalent) and triphenylphosphine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add iodine (1.2 equivalents) portion-wise at 0 °C.
- Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.



- Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 5-lodomethyl-2-methyl-pyrimidine.
- Characterization: Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Drug Development Potential

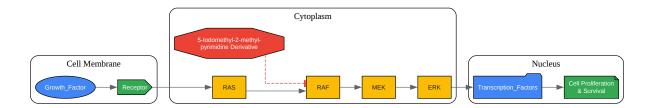
While there is no specific data on the biological activity of **5-lodomethyl-2-methyl-pyrimidine**, pyrimidine derivatives are a well-established class of compounds in drug discovery and development, exhibiting a wide range of activities including antiviral, anticancer, and antimicrobial effects.

The introduction of an iodomethyl group provides a reactive site for nucleophilic substitution, making this compound a potentially valuable intermediate for the synthesis of more complex drug candidates. It could act as a covalent inhibitor by forming a bond with nucleophilic residues (e.g., cysteine, histidine) in the active site of target enzymes.

Hypothetical Mechanism of Action: Kinase Inhibition

Many pyrimidine derivatives are known to be kinase inhibitors. A hypothetical signaling pathway where a derivative of **5-lodomethyl-2-methyl-pyrimidine** could act as an inhibitor is the MAP kinase pathway, which is often dysregulated in cancer.





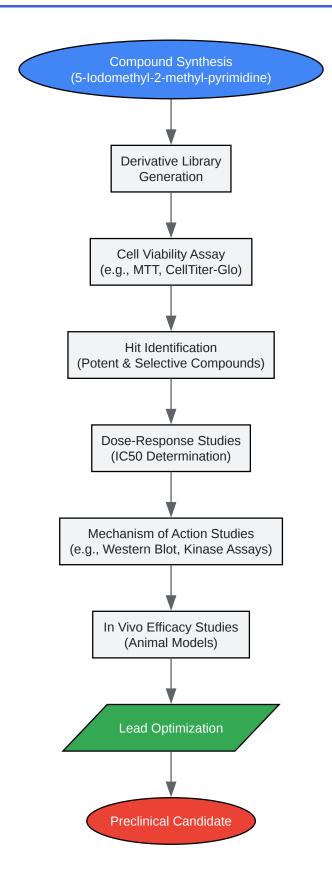
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Hypothetical inhibition of the RAF kinase in the MAPK pathway.

Experimental Workflow for Screening

The following diagram illustrates a general workflow for screening **5-lodomethyl-2-methyl-pyrimidine** and its derivatives for potential anticancer activity.





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General workflow for anticancer drug screening.



Conclusion

5-lodomethyl-2-methyl-pyrimidine is a molecule of interest due to the prevalence of the pyrimidine scaffold in medicinal chemistry. While specific data for this compound is scarce, its structure suggests it could be a valuable building block for creating novel therapeutic agents, particularly covalent inhibitors. The information and hypothetical protocols provided in this guide are intended to serve as a foundation for researchers to design and execute experiments to elucidate the true properties and potential of this compound. All predicted data requires experimental verification.

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References

- 1. Cas 154129-30-3,2-lodo-5-methylpyrimidine | lookchem [lookchem.com]
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